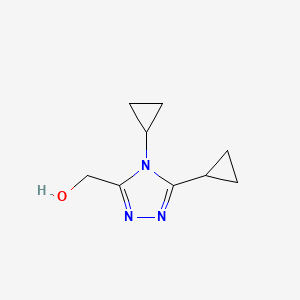
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol
概要
説明
(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol: is a versatile small molecule scaffold with the chemical formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of various alicyclic cyanohydrins with aliphatic, aromatic, or heteroaromatic hydrazides to form the corresponding triazoles . One common method involves the reaction of intermediates with 1,2,4-triazole in the presence of sodium bicarbonate (NaHCO₃) .
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions may also be possible, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be employed.
Substitution: Conditions typically involve the use of bases like sodium bicarbonate (NaHCO₃) or other suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions could produce various substituted triazoles .
科学的研究の応用
Chemistry:
Building Blocks: The compound serves as a building block for the synthesis of more complex molecules.
Scaffold: It is used as a versatile scaffold in medicinal chemistry for the development of new drugs.
Biology and Medicine:
Antimycobacterial Agents: Structurally novel substituted 4H-1,2,4-triazol-3-yl cycloalkanols, including (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol, have been designed as potential antimycobacterial agents.
Industry:
Pharmaceutical Testing: The compound is used in pharmaceutical testing to ensure the accuracy and reliability of results.
作用機序
triazole or tetrazole moieties are known to exhibit potential as antimycobacterial agents by mimicking key interactions involved in enzyme-substrate complex formation . This suggests that the compound may interact with specific molecular targets and pathways involved in bacterial metabolism.
類似化合物との比較
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another triazole derivative with similar structural features.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives: These compounds share the triazole ring and are used in various medicinal applications.
4,5-Dicyano-1,2,3-triazole: A nitrogen-rich compound used as a precursor for synthesizing other triazole-based molecules.
Uniqueness: (Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol is unique due to its dicyclopropyl groups, which provide distinct steric and electronic properties compared to other triazole derivatives. This uniqueness makes it a valuable scaffold for developing new drugs and studying various chemical reactions .
特性
IUPAC Name |
(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-5-8-10-11-9(6-1-2-6)12(8)7-3-4-7/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPVPXCBVGJKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















